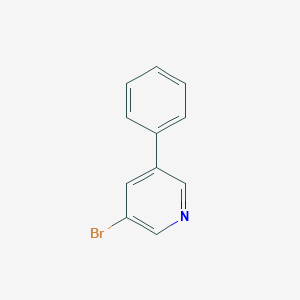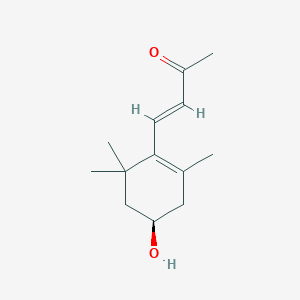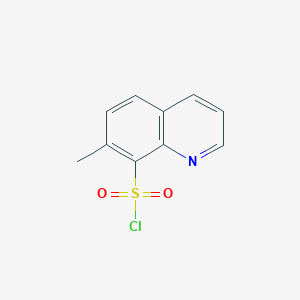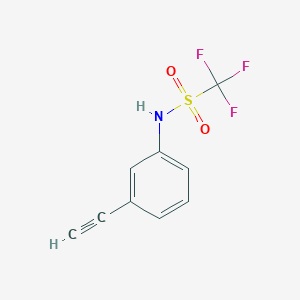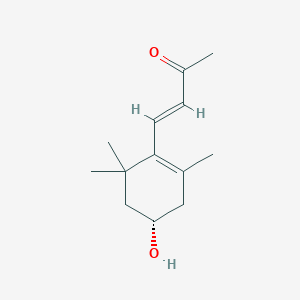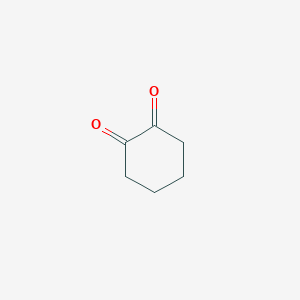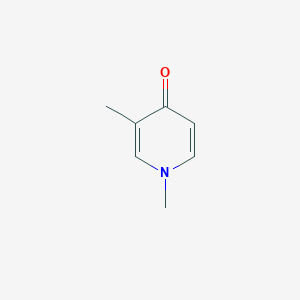
1,3-Dimethylpyridin-4-one
Vue d'ensemble
Description
“1,3-Dimethylpyridin-4-one” is a chemical compound . It is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of “1,3-Dimethylpyridin-4-one” and its derivatives has been reported in several studies . For instance, one study reported the synthesis of novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds as AMP-activated protein kinase (AMPK) activators .
Molecular Structure Analysis
The molecular structure of “1,3-Dimethylpyridin-4-one” has been analyzed using various techniques such as X-ray structural analysis and DFT/B3LYP exchange–correlation function .
Chemical Reactions Analysis
“1,3-Dimethylpyridin-4-one” and its derivatives have been evaluated as AMP-activated protein kinase (AMPK) activators . These compounds showed selective cell growth inhibitory activity against human breast cancer cell lines .
Applications De Recherche Scientifique
Ferrimagnetic Behavior in Manganese(II) and Pyridine Derivatives
Research involving manganese(II) and pyridine derivatives, including 3,4-dimethylpyridine, has led to the discovery of one-dimensional systems exhibiting ferrimagnetic-like behavior. This is due to the unique topology of the chain formed in these compounds, which is significant in the study of magnetic materials and their potential applications (Abu-Youssef et al., 2000).
Antioxidant Activity in Iron Chelation
3-Hydroxy-1,2-dimethylpyridin-4(1H)-one, a variant of the compound , has been shown to be effective in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS). Its bioconjugates have demonstrated promising antioxidant activities, which are critical in therapeutic applications, especially in conditions involving oxidative stress (Puglisi et al., 2012).
NMR Spectroscopy in Complexes
Studies involving NMR spectroscopy of various metal chloride complexes with dimethylpyridines have provided insights into the structural features and chemical shifts in these compounds. Such research is essential for understanding the molecular behavior of these complexes, which has implications in catalysis and material science (Pazderski et al., 2010).
Ion Mobility Spectrometry
Research on ion mobility spectrometry using compounds like 2,4-dimethylpyridine has contributed to the development of chemical standards in this field. Such standards are crucial for comparing mobility spectra from various laboratories, enhancing precision in chemical analysis (Eiceman et al., 2003).
Dehydrogenative Coupling in Organometallic Chemistry
Studies involving 3,5-dimethylpyridine in gallium hydride complexes have shown dehydrogenative Ga-Ga coupling, contributing to the field of organometallic chemistry. This research is important for understanding the behavior of metal complexes in various chemical reactions and their potential applications in catalysis (Nogai & Schmidbaur, 2004).
Anti-Proliferative Activity in Cancer Research
Dimethylpyridine derivatives have been studied for their anti-proliferative activities against human cancer cells. Such research is vital for the development of new therapeutic agents in the treatment of cancer (Ince et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
1,3-dimethylpyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-5-8(2)4-3-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCLMYVQINQGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylpyridin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



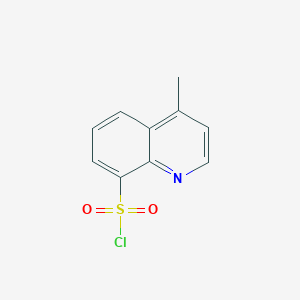

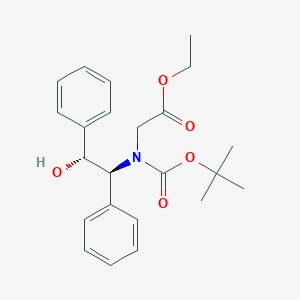
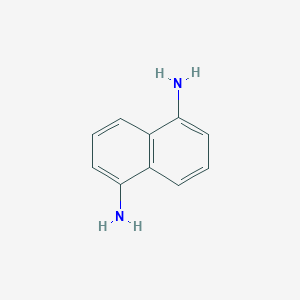

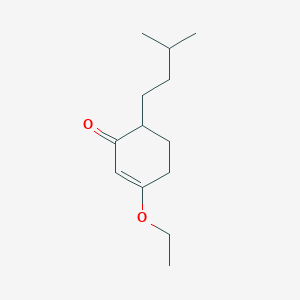
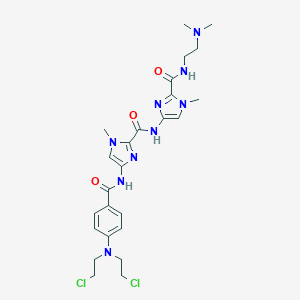
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)
